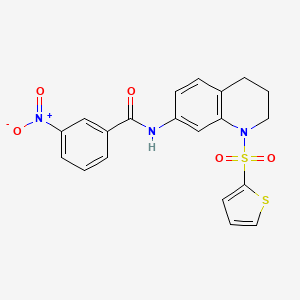

3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Descripción

Propiedades

IUPAC Name |

3-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c24-20(15-4-1-6-17(12-15)23(25)26)21-16-9-8-14-5-2-10-22(18(14)13-16)30(27,28)19-7-3-11-29-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUWSGVRLKYVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with a tetrahydroquinoline derivative under specific conditions to form the desired product. The final step involves the nitration of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of 3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene and tetrahydroquinoline moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variation on the Benzamide Ring

The benzamide ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent (Benzamide) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-Nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | 3-Nitro | C₂₂H₂₀N₃O₅S₂ | 478.54 | Nitro group enhances electrophilicity |

| 4-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-80-6) | 4-Ethoxy | C₂₂H₂₂N₂O₄S₂ | 442.6 | Ethoxy group improves lipophilicity |

| 4-Chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 942006-90-8) | 4-Chloro | C₂₀H₁₇ClN₂O₃S₂ | 432.9 | Chlorine atom may enhance metabolic stability |

Key Insights :

Variations in the Tetrahydroquinoline Sulfonyl Group

Modifications to the sulfonyl-linked moiety alter steric and electronic profiles:

Key Insights :

- Morpholine-4-carbonyl derivatives demonstrate improved solubility and kinase inhibition (e.g., mTOR), suggesting that polar substituents on tetrahydroquinoline enhance interactions with ATP-binding pockets .

Actividad Biológica

3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A nitro group (–NO₂)

- A thiophenesulfonyl group (–S(O)₂–)

- A tetrahydroquinoline moiety

This unique combination of functional groups contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities including:

- Antimicrobial effects

- Antiviral properties

- Anticancer potential

Antimicrobial Activity

Preliminary studies suggest that derivatives of sulfonyl-containing compounds can exhibit significant antimicrobial activity. For instance, compounds with similar sulfonyl groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Compounds structurally related to this compound have been evaluated for their antiviral properties. Notably, sulfonyl derivatives have demonstrated activity against viruses such as:

- Tick-borne encephalitis virus (TBEV)

- West Nile virus (WNV)

In vitro studies have shown that these compounds can inhibit viral replication at micromolar concentrations, indicating their potential as antiviral agents .

Anticancer Potential

The anticancer activity of related compounds has been explored in various studies. For example, certain sulfonamide derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Sulfonamide derivatives | 10 - 50 | Disruption of cell wall synthesis |

| Antiviral | Isoxazoline derivatives | 2.0 - 6.9 | Inhibition of viral replication |

| Anticancer | Tetrahydroquinoline analogs | 5 - 15 | Induction of apoptosis |

Detailed Research Findings

- Antiviral Studies : In a study focused on isoxazoline derivatives, it was found that certain modifications increased the potency against TBEV and WNV significantly compared to parent compounds . The most effective compound exhibited an EC50 value of approximately 2.0 µM against TBEV.

- Cytotoxicity Assessments : A series of sulfonamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The findings indicated that some derivatives had lower IC50 values than standard chemotherapeutics like irinotecan, suggesting their potential for further development in cancer therapy .

- Mechanistic Insights : Research into the mechanisms revealed that these compounds often interact with specific cellular targets leading to apoptosis in cancer cells and inhibition of viral proteins in viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.